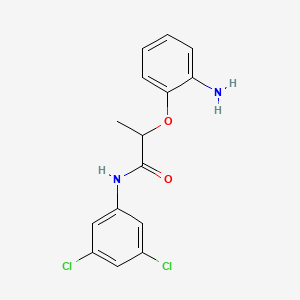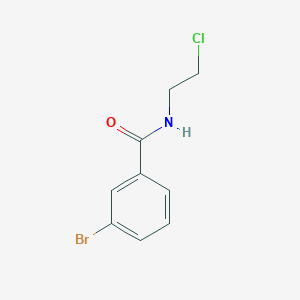
3-bromo-N-(2-chloroethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(2-chloroethyl)benzamide is an organic compound characterized by the presence of a bromine atom on the benzene ring and a chloroethyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(2-chloroethyl)benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination to introduce the bromine atom at the 3-position of the benzene ring.
Chloroethylation: The brominated benzamide is then treated with 2-chloroethylamine to introduce the chloroethyl group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-(2-chloroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different derivative.
Substitution: The chlorine atom in the chloroethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Derivatives lacking the bromine atom.
Substitution: Various functionalized derivatives based on the nucleophile used.
Scientific Research Applications
3-Bromo-N-(2-chloroethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-bromo-N-(2-chloroethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and chloroethyl groups play a crucial role in its biological activity, influencing its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Receptors: It can interact with cellular receptors, modulating their activity and downstream signaling.
Comparison with Similar Compounds
3-Bromo-N-(2-chloroethyl)benzamide is compared with other similar compounds to highlight its uniqueness:
N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar structure but different position of the bromine atom.
3-Bromo-N-(2-chloroethyl)acetamide: Similar functional groups but different core structure.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry to medicine.
Properties
IUPAC Name |
3-bromo-N-(2-chloroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTORKQARSASQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
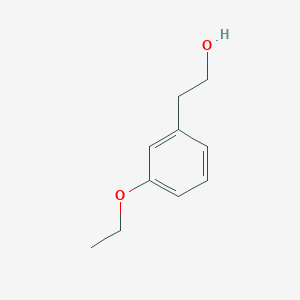
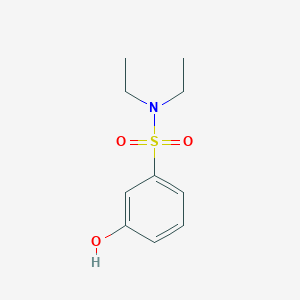
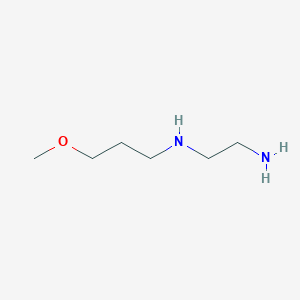
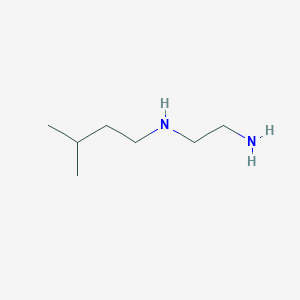
![(6-Bromoimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B7843323.png)
![4-{2-[(3,4-Dimethylphenyl)amino]acetamido}benzoic acid](/img/structure/B7843324.png)
![6-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B7843332.png)
![4-[4-(1-carboxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-oxobutanoic acid](/img/structure/B7843334.png)
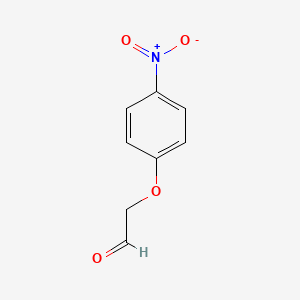
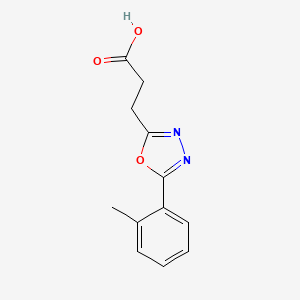
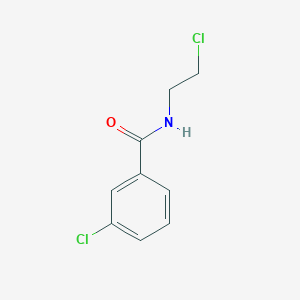
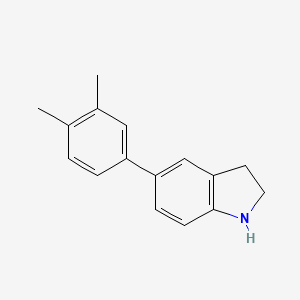
![5-(2-Amino-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)-1,3-dihydroindol-2-one](/img/structure/B7843393.png)
